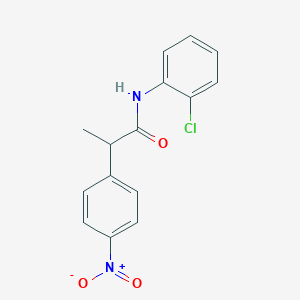![molecular formula C17H25NO4S B4077245 methyl 4-(methylthio)-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}butanoate](/img/structure/B4077245.png)
methyl 4-(methylthio)-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}butanoate
Übersicht
Beschreibung
Methyl 4-(methylthio)-2-{[(2,3,6-trimethylphenoxy)acetyl]amino}butanoate is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. This molecule is commonly referred to as MTTB and is synthesized through a multistep process.
Wirkmechanismus
The mechanism of action of MTTB is not fully understood. However, studies have suggested that MTTB exerts its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. MTTB has also been shown to inhibit the growth of bacteria by disrupting their cell membrane integrity.
Biochemical and Physiological Effects:
MTTB has been shown to exhibit a range of biochemical and physiological effects. In addition to its antitumor and antibacterial activity, MTTB has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. MTTB has also been shown to exhibit antioxidant activity, which may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MTTB has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, MTTB has been shown to exhibit potent activity against various cancer cell lines and bacteria, making it a useful tool for studying these diseases. However, MTTB also has limitations for use in lab experiments. Its mechanism of action is not fully understood, and its potential toxicity and side effects have not been fully studied.
Zukünftige Richtungen
There are several future directions for research on MTTB. One area of research could be to further elucidate its mechanism of action, which could lead to the development of more effective drugs for the treatment of cancer and bacterial infections. Additionally, future research could focus on studying the potential side effects and toxicity of MTTB, which could help to determine its safety for use in humans. Finally, future research could focus on developing new synthetic methods for the production of MTTB, which could make it more accessible for use in scientific research.
Wissenschaftliche Forschungsanwendungen
MTTB has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of MTTB is in the field of drug discovery. MTTB has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a potential candidate for the development of anticancer drugs. Additionally, MTTB has been shown to exhibit antibacterial activity against various strains of bacteria, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
methyl 4-methylsulfanyl-2-[[2-(2,3,6-trimethylphenoxy)acetyl]amino]butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-11-6-7-12(2)16(13(11)3)22-10-15(19)18-14(8-9-23-5)17(20)21-4/h6-7,14H,8-10H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYBOSVSWSUHSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC(CCSC)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-allyl-N-[2-(4-bromo-2,6-dimethylphenoxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077168.png)
![N-allyl-N-[2-(4-biphenylyloxy)ethyl]-2-propen-1-amine oxalate](/img/structure/B4077176.png)
![1-[4-(3-methyl-4-nitrophenoxy)butyl]azepane oxalate](/img/structure/B4077177.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B4077185.png)

![5-(6-chloro-1,3-benzodioxol-5-yl)-2-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4077195.png)
![1-[3-(phenylthio)propyl]piperazine oxalate](/img/structure/B4077207.png)
![2-(4-tert-butylphenyl)-5-[(2-chloro-4-nitrophenyl)thio]-1,3,4-oxadiazole](/img/structure/B4077228.png)
![methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate](/img/structure/B4077252.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(4-nitrophenyl)urea](/img/structure/B4077260.png)
![N-1-adamantyl-2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4077267.png)
![3-({[4-(methylthio)phenyl]sulfonyl}amino)-N-phenylbenzenesulfonamide](/img/structure/B4077275.png)
![methyl 2-methyl-5-oxo-7-(2-thienyl)-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4077282.png)
![7-bromo-3-hydroxy-5-methyl-3-[2-oxo-2-(2-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4077292.png)
